molecular formula C20H17N5O2 B2826182 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1226428-01-8

4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2826182
CAS RN: 1226428-01-8
M. Wt: 359.389
InChI Key: YTFNQSUJOVNURS-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of benzamide and has a unique structure that makes it suitable for various scientific studies.

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives have been synthesized and characterized to explore their potential in various scientific applications. The research has led to the development of compounds with imidazole and 1,3,4-oxadiazole moieties, which are recognized for their versatile chemical properties and potential biological activities. For instance, Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a precursor for synthesizing imidazole and 1,3,4-oxadiazole ring systems, highlighting the antimicrobial activity of some synthesized compounds (Elmagd et al., 2017).

Biological Activities

The synthesized compounds have been evaluated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which were evaluated for their anticancer activity against four cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021). Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents (Morgan et al., 1990).

Antimicrobial and Antioxidant Evaluation

Further research into these compounds has also looked into their corrosion inhibition properties, antimicrobial, and antioxidant activities. Ammal et al. (2018) studied the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, finding significant protective effects against mild steel corrosion (Ammal et al., 2018). Additionally, compounds exhibiting antimicrobial activity against Mycobacterium tuberculosis and potent antioxidant activity, contributing to protective measures against DNA damage, were identified (Nayak et al., 2016).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-20(17-8-6-15(7-9-17)13-25-11-10-21-14-25)22-12-18-23-19(24-27-18)16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFNQSUJOVNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

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